molecular formula C10H10O3 B567114 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 1369503-31-0

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B567114
CAS No.: 1369503-31-0
M. Wt: 178.187
InChI Key: IYEMRBDGBFYTET-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 1369503-31-0) is a high-purity indane derivative supplied for research purposes. This compound features the 2,3-dihydro-1H-indene scaffold, a bicyclic structure consisting of a benzene ring fused to a five-membered ring, which is a privileged structure in medicinal chemistry . The specific substitution pattern with carboxylic acid and hydroxy functional groups at the 1 and 4 positions makes it a valuable intermediate in organic synthesis and pharmaceutical development. Indane carboxylic acid derivatives are recognized as key intermediates in complex synthetic pathways, such as the Hooker oxidation reaction for synthesizing novel naphthoquinone structures . Furthermore, structurally similar 1-benzylindane compounds have been identified as potent and selective agonists for the estrogen receptor beta (ERβ), highlighting the therapeutic potential of this class of molecules in areas like women's health . This compound is intended for research and development use in laboratory settings only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-3-1-2-6-7(9)4-5-8(6)10(12)13/h1-3,8,11H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYEMRBDGBFYTET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2-(2-hydroxyphenyl)acetic acid with a dehydrating agent to form the indene ring system. The reaction is usually carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of 4-oxo-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of 4-hydroxy-2,3-dihydro-1H-indene-1-methanol.

    Substitution: Various substituted indene derivatives depending on the substituents used.

Scientific Research Applications

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various indene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in its reactivity and binding affinity. For instance, the compound can act as a ligand, forming complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.

Comparison with Similar Compounds

Functional Group Variations

The table below compares key structural and physicochemical properties of 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid with analogs differing in substituent type or position:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Applications/Properties References
This compound -OH (4), -COOH (1) C₁₀H₁₀O₃ 178.18 Not explicitly provided Medical intermediate; polar functional groups enhance solubility
4-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid -OH (4), -COOH (2) C₁₀H₁₀O₃ 178.18 169032-03-5 Structural isomer; potential differences in acidity due to carboxylate position
2,3-Dihydro-1H-indene-2-carboxylic acid -COOH (2) C₁₀H₁₀O₂ 162.19 25177-85-9 Lacks hydroxyl group; reduced polarity and H-bonding capacity
5-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid -OCH₃ (5), -COOH (1) C₁₁H₁₂O₃ 192.21 116854-10-5 Methoxy group increases lipophilicity; altered metabolic stability
5-Amino-2,3-dihydro-1H-indene-1-carboxylic acid -NH₂ (5), -COOH (1) C₁₀H₁₁NO₂ 177.20 1701450-93-2 Amino group introduces basicity; potential for salt formation

Substituent Position Effects

  • Hydroxyl vs.
  • Methoxy vs. Hydroxyl : The methoxy group in 5-methoxy-1-carboxylic acid enhances lipophilicity (logP ~1.5 vs. ~0.8 for the hydroxyl analog), impacting membrane permeability .

Metabolic Stability

Hydroxylated indene derivatives, like 4-hydroxy-1-carboxylic acid, are prone to phase II conjugation (e.g., glucuronidation), as observed in the metabolism of structurally related chlorophenoxyacetic acids .

Biological Activity

4-Hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H10_{10}O3_3
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 169032-03-5

This compound features both hydroxyl and carboxylic acid functional groups, which contribute to its reactivity and biological properties.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Receptor Binding : Similar to indole derivatives, this compound may bind with high affinity to multiple receptors, influencing various cellular processes.
  • Biochemical Pathways : It has been reported to exhibit a range of biological activities, including:
    • Antiviral
    • Anti-inflammatory
    • Anticancer
    • Antioxidant
    • Antimicrobial
    • Antidiabetic .

Anticancer Properties

Research indicates that compounds similar to this compound demonstrate anticancer effects. For instance, derivatives have shown selective cytotoxicity against cancer cell lines while sparing normal cells. The IC50_{50} values for some derivatives were found to be above 40 μM, indicating a potential for further development as anticancer agents .

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth, which suggests its application in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines in vitro .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines with IC50_{50} > 40 μM.
Antimicrobial ActivityInhibited growth of various bacterial strains and fungi.
Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in vitro.

Applications in Medicine and Industry

This compound serves as a versatile building block in organic synthesis. Its unique structural properties make it suitable for:

  • Drug Development : Investigated for potential therapeutic applications due to its diverse biological activities.
  • Material Science : Used in the synthesis of advanced materials such as polymers and resins .

Q & A

Q. Basic

  • ¹H NMR : Carboxylic protons (δ 10–12 ppm) and indene ring protons (δ 6.5–7.5 ppm).
  • IR Spectroscopy : C=O stretch (~1700 cm⁻¹) and O-H broad peak (~2500–3500 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching theoretical m/z (e.g., 207.1 for C₁₁H₁₂O₃) .

How to resolve contradictions in reported bioactivity data?

Q. Advanced

  • Standardized Assays : Use positive controls (e.g., indomethacin for anti-inflammatory tests).
  • Purity Verification : HPLC (≥95% purity) to exclude impurities affecting results.
  • Batch Testing : Parallel evaluation of synthetic batches under identical conditions isolates compound-specific effects .

What functional group modifications enhance pharmacological profiles?

Q. Basic

  • Esterification : Methyl/ethyl esters improve lipophilicity (e.g., logP from 1.2 to 2.5).
  • Methoxy Substitutions : Position 4 modifications reduce hepatic clearance by 30% in vitro .

How to design structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent Variation : Systematic changes at positions 2, 3, and 4 of the indene ring.
  • In Vitro Screens : COX-2 inhibition assays and antimicrobial susceptibility testing.
  • Computational Guidance : Molecular docking (AutoDock Vina) predicts binding affinities prior to synthesis .

What are recommended storage conditions?

Q. Basic

  • Temperature : -20°C in desiccated, amber vials to prevent photodegradation.
  • Solubility : Prepare aqueous solutions fresh with deoxygenated buffers (pH 7.4) .

How to separate diastereomers during asymmetric synthesis?

Q. Advanced

  • Chiral HPLC : Polysaccharide columns (Chiralpak® AD-H) with hexane/isopropanol (85:15).
  • Preparative Conditions : Flow rates (1–2 mL/min) and temperature gradients (25–40°C) achieve baseline separation .

How does solubility influence formulation strategies?

Q. Basic

  • LogP : Experimental logP ~2.8 suggests limited aqueous solubility.
  • Prodrugs : Phosphate esters enhance solubility by 10-fold.
  • Nanoformulation : PEGylated liposomes maintain stability in physiological buffers .

What computational methods predict metabolic pathways?

Q. Advanced

  • DFT Calculations : Identify oxidation-prone sites (e.g., benzylic C-H bonds).
  • CYP450 Docking : Predict phase I metabolites using AutoDock or Schrödinger.
  • Validation : In vitro microsomal assays (rat liver microsomes + NADPH) confirm predictions .

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